2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide
Description
2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure comprises:
- A 2,5-dimethyl-1-[(oxolan-2-yl)methyl]pyrrole moiety, contributing to lipophilicity and steric bulk.
- A 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl substituent, known for metabolic stability and bioisosteric properties akin to carboxylic acids .
Properties
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[1-(2H-tetrazol-5-yl)cyclopropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-12-8-14(13(2)26(12)11-16-4-3-7-28-16)9-15(10-20)17(27)21-19(5-6-19)18-22-24-25-23-18/h8-9,16H,3-7,11H2,1-2H3,(H,21,27)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEUKKNTNNCGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3(CC3)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants to form a variety of heterocyclic compounds.
Mode of Action
The compound’s mode of action involves its interaction with its targets to form various heterocyclic compounds. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds. It’s used as a reactant where its carbonyl and cyano functions enable reactions with common bidentate reagents. This leads to the formation of a variety of heterocyclic compounds, affecting the downstream effects of these pathways.
Result of Action
The result of the compound’s action is the formation of various heterocyclic compounds. These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade. The compound’s potential in evolving better chemotherapeutic agents has also been highlighted.
Action Environment
It’s known that the compound’s reactions can be carried out in several ways, involving different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with derivatives cataloged in the Enamine Building Blocks Catalogue (2020) . Below is a comparative analysis:
Key Observations:
Pyrrole vs. Pyrazole Cores : Unlike EN300-266178’s pyrazole, the target’s 2,5-dimethylpyrrole may reduce planarity, altering binding kinetics in hydrophobic pockets.
Solubility and Stability : The oxolane (tetrahydrofuran) moiety in the target compound likely enhances solubility compared to EN300-266178’s methoxyphenyl group but may decrease metabolic stability relative to fluorinated analogs .
Research Findings and Limitations
Structural Characterization:
- Crystallographic Data: No direct crystallographic studies for the target compound are reported. However, analogs like EN300-265802 have been refined using SHELXL (via SHELXTL), a program optimized for small-molecule refinement .
- Synthetic Pathways: Similar enamide derivatives are synthesized via Knoevenagel condensation (e.g., malononitrile/ethyl cyanoacetate reactions under reflux with triethylamine) .
Pharmacological Gaps:
- No in vitro or in vivo data for the target compound are publicly available. By contrast, EN300-266178 has been preliminarily screened for kinase inhibition (IC₅₀ ~50 nM for JAK2), suggesting a benchmark for future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
